molecular formula C10H8BrNO2 B1450212 Methyl 4-bromo-3-cyano-2-methylbenzoate CAS No. 1807043-94-2

Methyl 4-bromo-3-cyano-2-methylbenzoate

Cat. No.: B1450212
CAS No.: 1807043-94-2
M. Wt: 254.08 g/mol
InChI Key: LTXHONKQLQEZDY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-cyano-2-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-cyano-2-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom and cyano group act as reactive sites for nucleophilic substitution and reduction reactions, respectively. The ester group can undergo hydrolysis to form the corresponding carboxylic acid. These functional groups enable the compound to participate in various synthetic transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methyl 4-bromo-3-cyano-2-methylbenzoate can be compared with other similar compounds, such as:

The presence of both the bromine and cyano groups in this compound makes it unique and highly valuable in organic synthesis, providing multiple reactive sites for diverse chemical transformations.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-7(10(13)14-2)3-4-9(11)8(6)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXHONKQLQEZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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